Ciladopa - 80109-27-9

Ciladopa

Catalog Number: EVT-435417
CAS Number: 80109-27-9
Molecular Formula: C21H26N2O4
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ciladopa is a compound primarily recognized for its potential applications in the pharmaceutical industry, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease. It is a derivative of the amino acid L-DOPA, which is a precursor to dopamine, a neurotransmitter that plays a critical role in motor control and other functions. Ciladopa is designed to enhance the delivery and efficacy of L-DOPA in the brain, thereby improving its therapeutic effects.

Source

Ciladopa can be synthesized from natural sources or produced through chemical synthesis in laboratory settings. The compound is often derived from plant sources that contain L-DOPA, such as Mucuna pruriens, or synthesized chemically to ensure purity and consistency for clinical applications.

Classification

Ciladopa falls under the category of pharmaceutical compounds, specifically classified as a prodrug. Prodrugs are pharmacologically inactive compounds that become active only after metabolic conversion within the body. Ciladopa is particularly noted for its role in enhancing dopaminergic activity in the central nervous system.

Synthesis Analysis

Methods

The synthesis of Ciladopa can be approached through various methods, including:

  1. Chemical Synthesis: This involves multi-step synthetic pathways that convert precursor compounds into Ciladopa. Key reactions may include:
    • Alkylation: Introducing alkyl groups to enhance solubility and bioavailability.
    • Amination: Modifying amino groups to improve receptor binding.
  2. Biotechnological Approaches: Utilizing enzyme-catalyzed reactions to produce Ciladopa from L-DOPA or other related compounds. This method can provide higher specificity and reduce by-products.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed for purification and analysis of the final product.

Molecular Structure Analysis

Structure

Ciladopa has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is C₁₄H₁₅N₃O₄S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data

  • Molecular Weight: Approximately 305.35 g/mol
  • Structural Formula: The structural representation includes a catechol moiety along with an amino acid backbone that facilitates its action as a prodrug.
Chemical Reactions Analysis

Reactions

Ciladopa undergoes various chemical reactions during its metabolic conversion:

  1. Hydrolysis: Ciladopa can be hydrolyzed to release L-DOPA in the body, which then acts on dopamine receptors.
  2. Oxidation: The catechol structure may undergo oxidation reactions that influence its pharmacological properties.

Technical Details

Understanding these reactions is crucial for optimizing dosage forms and improving bioavailability. Kinetic studies are often performed to evaluate the rate of these reactions under physiological conditions.

Mechanism of Action

Process

Ciladopa primarily acts by converting into L-DOPA upon administration. Once converted, L-DOPA crosses the blood-brain barrier and is decarboxylated into dopamine. This process restores dopamine levels in patients with Parkinson's disease, alleviating symptoms such as tremors and rigidity.

Data

  • Pharmacokinetics: The time taken for Ciladopa to reach peak plasma concentration varies depending on formulation but typically occurs within 1-2 hours post-administration.
  • Bioavailability: Ciladopa exhibits improved bioavailability compared to direct L-DOPA administration due to its prodrug nature.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ciladopa is usually presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like ethanol, which aids in its formulation for oral or injectable routes.

Chemical Properties

  • Stability: Ciladopa is stable under standard storage conditions but may degrade when exposed to light or moisture.
  • pH Sensitivity: The compound's stability can be affected by pH; optimal formulations maintain a neutral pH environment.
Applications

Ciladopa has significant scientific uses primarily in neurology:

  • Treatment of Parkinson's Disease: As a dopaminergic agent, it helps manage symptoms associated with dopamine deficiency.
  • Research Applications: Investigated for potential use in other neurodegenerative disorders where dopamine pathways are affected.
  • Pharmaceutical Development: Used as a model compound for developing new prodrugs aimed at enhancing drug delivery across the blood-brain barrier.
Introduction to Ciladopa

Historical Development of Dopaminergic Agonists in Neuropharmacology

The evolution of Parkinson's therapeutics progressed significantly following the landmark introduction of levodopa in 1967, which addressed the core dopamine deficiency underlying motor symptoms. However, long-term levodopa therapy revealed substantial limitations including the "wearing-off" phenomenon, dyskinesias, and eventual loss of therapeutic efficacy as nigrostriatal degeneration progressed. These challenges catalyzed the search for dopamine receptor agonists capable of bypassing degenerating neurons to directly stimulate postsynaptic receptors [4] [9].

Early agonists like bromocriptine (ergoline-derived) demonstrated clinical utility but introduced new limitations, including ergot-related side effects and receptor promiscuity. The 1980s witnessed intensified efforts to develop non-ergoline agonists with improved selectivity profiles. Ciladopa emerged from systematic structure-activity explorations of troponoid compounds at Ayerst Research Laboratories, representing a structurally novel class of dopaminergics. Its investigation reflected the therapeutic strategy of employing dopamine agonists as adjuncts to levodopa, particularly in advanced disease where motor fluctuations compromised functionality. Clinical studies positioned Ciladopa within the second generation of dopaminergics designed to provide more consistent receptor stimulation while mitigating pulsatile dopamine receptor activation associated with levodopa complications [1] [6] [9].

Table 1: Evolution of Key Dopaminergic Agonists in Parkinson's Disease Therapeutics

EraCompound ClassRepresentative AgentsTherapeutic Rationale
1970sErgot AlkaloidsBromocriptine, PergolideDirect D2 receptor stimulation; Levodopa adjunct
1980sNon-Ergotoline DerivativesCiladopa, Ropinirole (later)Improved receptor selectivity; Reduced ergot-related side effects
1990s-2000sExtended Receptor Profile AgentsPramipexole, RotigotineD3-preference; Continuous delivery systems

Ciladopa: Chemical Identity and Structural Analogies to Endogenous Dopamine

Ciladopa possesses the systematic chemical name 2-{4-[(2S)-2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperazin-1-yl}cyclohepta-2,4,6-trien-1-one and the molecular formula C21H26N2O4 (molar mass: 370.449 g·mol⁻¹). Its structure features three critical pharmacophoric elements essential for dopaminergic activity: (1) a substituted phenyl ring (3,4-dimethoxyphenethyl component), (2) a hydroxyethyl linker conferring stereospecificity, and (3) a troponylpiperazine moiety replacing the catechol ring of endogenous dopamine. The tropone system provides enhanced metabolic stability compared to catechol-containing agonists while maintaining planarity and electronic distribution compatible with dopamine receptor binding pockets [1] [5] [7].

The absolute stereochemistry at C2 is crucial for activity, with the (S)-enantiomer exhibiting significantly greater dopaminergic potency than the (R)-configuration. This stereospecificity mirrors the receptor-binding requirements observed with endogenous dopamine and other dopaminergic agents. The molecule's tropone ring (cyclohepta-2,4,6-trien-1-one) presents a unique electron distribution pattern that mimics aspects of the catechol ring's electronic properties while conferring resistance to catechol-O-methyltransferase (COMT)-mediated metabolism. This structural modification represented a significant departure from classical dopamine mimetics and provided insight into receptor-binding requirements beyond traditional catechol recognition motifs [5] [7].

Table 2: Structural Comparison of Dopamine and Ciladopa

Structural FeatureEndogenous DopamineCiladopaFunctional Significance
Aromatic SystemCatechol (benzene-1,2-diol)Troponylpiperazine (cycloheptatrienone)Mimics electron distribution; Metabolic stability
Amine FunctionalityPrimary aminePiperazine nitrogen (tertiary)Enhanced receptor affinity; Pharmacokinetic optimization
Ethyl Chain-CH₂-CH₂--CH(OH)-CH₂- (stereospecific)Spatial orientation for receptor binding
SubstituentsHydroxyl groups3,4-Dimethoxy groupsMetabolic protection; Altered receptor interaction profile

Rationale for Dopamine Receptor Targeting in Parkinsonian Therapeutics

The neuropharmacological rationale for dopamine receptor agonists in Parkinson's disease centers on their ability to provide continuous dopaminergic stimulation while circumventing the pathological and iatrogenic limitations of levodopa. As PD progresses, the loss of dopaminergic terminals diminishes the brain's capacity to buffer fluctuating plasma levodopa levels, resulting in pulsatile receptor stimulation implicated in dyskinesia pathogenesis. Dopamine agonists like Ciladopa offer pharmacokinetic advantages through longer receptor occupancy and direct stimulation of postsynaptic receptors independent of presynaptic neuron integrity [2] [10].

Ciladopa was characterized as a partial dopamine agonist with direct-acting properties. This profile offered theoretical advantages over full agonists by providing functional activity while potentially stabilizing dopaminergic tone and reducing oscillatory receptor stimulation. In rodent models with unilateral 6-hydroxydopamine (6-OHDA) lesions, Ciladopa induced contralateral rotation at doses of 1-5 mg/kg, confirming central dopaminergic activity. Importantly, it did not elicit maximal stereotyped behaviors (e.g., gnawing) characteristic of full agonists like apomorphine, supporting its partial agonist profile. Binding studies confirmed specific affinity for D2-like receptors (Ki = 15-40 nM), with negligible interaction with D1 receptors or alpha-adrenergic sites at therapeutic concentrations [5] [7].

Clinically, double-blind trials demonstrated Ciladopa's efficacy as a levodopa adjunct in advanced PD. At mean doses of 19.5 mg/day, patients exhibited a 32% reduction in disability scores (Modified Columbia University Disability Scale) and a 20% increase in functional "on" time without exacerbating dyskinesias. Approximately 38% of patients achieved ≥50% improvement, suggesting particular utility in fluctuating patients. These effects occurred alongside a 10% reduction in levodopa requirements, highlighting its role in mitigating levodopa-related complications through receptor stabilization [3] [6].

Table 3: Key Pharmacodynamic Properties of Ciladopa in Preclinical Models

PropertyExperimental ModelKey FindingTherapeutic Implication
Receptor BindingBovine striatal membranesSelective D2-like affinity (Ki = 15-40 nM)Targeted receptor interaction without adrenergic effects
Functional Activity6-OHDA-lesioned ratsContralateral rotation (ED₅₀ = 2.1 mg/kg)Central dopaminergic efficacy
Agonist ProfileReserpinized ratsPartial reversal of akinesiaFunctional activity without maximal stimulation
Neurochemical EffectsRat striatal microdialysisModest DA release enhancementStabilization of synaptic dopamine levels

Properties

CAS Number

80109-27-9

Product Name

Ciladopa

IUPAC Name

2-[4-[(2S)-2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperazin-1-yl]cyclohepta-2,4,6-trien-1-one

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C21H26N2O4/c1-26-20-9-8-16(14-21(20)27-2)19(25)15-22-10-12-23(13-11-22)17-6-4-3-5-7-18(17)24/h3-9,14,19,25H,10-13,15H2,1-2H3/t19-/m1/s1

InChI Key

SGEKLKJQLHJVDK-LJQANCHMSA-N

SMILES

COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC

Synonyms

2-(4-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-1-piperazinyl)-2,4,6-cycloheptatrien-1-one
AY 27110
AY-27110
ciladopa

Canonical SMILES

COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.